Didodecyl phenylphosphonate

Description

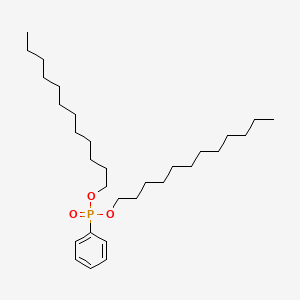

Didodecyl phenylphosphonate (CAS: 15824-34-7) is an organophosphorus compound with the molecular formula C₃₀H₅₅O₃P. Structurally, it consists of a phenyl group bonded to a phosphorus atom, which is further esterified with two dodecyl (C₁₂H₂₅) chains . This compound belongs to the class of alkyl aryl phosphonates, which are characterized by their thermal stability and applications as flame retardants, lubricant additives, and plasticizers.

Properties

IUPAC Name |

didodecoxyphosphorylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H55O3P/c1-3-5-7-9-11-13-15-17-19-24-28-32-34(31,30-26-22-21-23-27-30)33-29-25-20-18-16-14-12-10-8-6-4-2/h21-23,26-27H,3-20,24-25,28-29H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPBPPXYONRXFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)(C1=CC=CC=C1)OCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295723 | |

| Record name | didodecyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82594-76-1 | |

| Record name | NSC104974 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | didodecyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Didodecyl phenylphosphonate can be synthesized through the esterification of phenylphosphonic acid with dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, phenylphosphonic acid and dodecanol, are mixed in a reactor equipped with a reflux condenser. The reaction mixture is heated to the desired temperature, and the catalyst is added to initiate the reaction. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the phosphonate group is oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecyl or phenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Phenylphosphonic acid derivatives.

Reduction: Phenylphosphine derivatives.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Didodecyl phenylphosphonate (DDPP) is a phosphonate compound that has garnered attention for its diverse applications across various fields, particularly in materials science, organic chemistry, and environmental science. This article will delve into its applications, supported by comprehensive data tables and case studies.

Plasticizers in Polymers

DDPP is widely used as a plasticizer in polymer formulations. Its incorporation enhances the flexibility and workability of polymers such as polyvinyl chloride (PVC).

| Property | Before DDPP | After DDPP Addition |

|---|---|---|

| Flexibility | Low | High |

| Thermal Stability | Moderate | Improved |

| Processing Temperature | Higher | Lower |

Flame Retardants

Due to its phosphorus content, DDPP serves as an effective flame retardant in various materials. It promotes char formation during combustion, thereby reducing flammability.

Case Study: Flame Retardancy in PVC

A study demonstrated that PVC containing DDPP exhibited a significant reduction in heat release rate compared to unmodified PVC. The addition of DDPP improved the material's fire safety profile without compromising mechanical properties.

Additives in Lubricants

DDPP is utilized as an additive in lubricant formulations due to its excellent thermal stability and ability to reduce friction. It enhances the performance of both synthetic and mineral-based lubricants.

| Lubricant Type | Friction Coefficient (without DDPP) | Friction Coefficient (with DDPP) |

|---|---|---|

| Synthetic Oil | 0.12 | 0.08 |

| Mineral Oil | 0.15 | 0.10 |

Environmental Applications

Recent research has explored the use of DDPP in environmental remediation processes, particularly in the removal of heavy metals from wastewater. Its phosphonate groups can chelate metal ions, facilitating their extraction.

Case Study: Heavy Metal Removal

In a laboratory setting, DDPP was tested for its efficacy in removing lead (Pb) from contaminated water. The results indicated a removal efficiency of over 90% within 30 minutes of exposure.

Biological Applications

Emerging studies suggest potential applications of DDPP in biomedical fields, particularly as a drug delivery system due to its biocompatibility and ability to encapsulate hydrophobic drugs.

Case Study: Drug Encapsulation

Research involving the encapsulation of doxorubicin (a chemotherapeutic agent) within DDPP micelles showed enhanced solubility and controlled release profiles compared to free drug formulations.

Mechanism of Action

The mechanism of action of didodecyl phenylphosphonate is primarily based on its surfactant properties. The compound can reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is exploited in various applications, such as drug delivery, where the compound can enhance the solubility and bioavailability of hydrophobic drugs. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to changes in membrane permeability and protein function.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Biological Activity

Didodecyl phenylphosphonate (DDPP) is an organophosphorus compound known for its diverse applications in the fields of chemistry and biology. As a phosphonate, it exhibits unique properties that make it valuable in various industrial and research contexts. This article aims to explore the biological activity of DDPP, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular structure, which consists of a phenyl group attached to a phosphorus atom that is further bonded to two dodecyl chains. The chemical formula can be represented as .

| Property | Value |

|---|---|

| Molecular Weight | 402.6 g/mol |

| Boiling Point | 320 °C |

| Solubility | Soluble in organic solvents |

| Density | 0.9 g/cm³ |

The biological activity of DDPP is primarily attributed to its ability to interact with cellular membranes and modulate various biochemical pathways. Phosphonates like DDPP can influence enzyme activities and receptor functions due to their structural similarities to natural phosphates.

- Enzyme Inhibition : DDPP has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may interact with specific receptors, affecting signal transduction processes critical for cellular communication.

Therapeutic Applications

Research has indicated that DDPP may have potential therapeutic applications, particularly in the treatment of viral infections and as an anti-cancer agent. Its ability to mimic natural phosphates allows it to penetrate biological membranes effectively.

Case Studies

- Antiviral Activity : A study demonstrated that DDPP exhibited antiviral properties against hepatitis B virus (HBV), showing promise as a therapeutic agent in managing viral infections .

- Cytotoxicity in Cancer Cells : In vitro studies revealed that DDPP induced cytotoxic effects on various cancer cell lines, suggesting its potential as an anti-cancer drug .

Table 2: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiviral | Effective against HBV | |

| Cytotoxicity | Induces cell death in cancer lines | |

| Enzyme Inhibition | Alters metabolic enzyme activities |

Research Findings

Recent studies have focused on the synthesis and optimization of DDPP for enhanced biological activity. Various organometallic reagents have been employed to improve yields during synthesis, which is crucial for developing effective pharmaceutical formulations.

Synthesis Techniques

The synthesis of DDPP typically involves the reaction of phosphoryl chloride with organometallic reagents followed by quenching with alcohols. This method allows for selective substitution reactions that yield high-purity products.

Challenges and Future Directions

Despite its promising biological activities, challenges remain in the clinical application of DDPP, including:

- Stability : The compound's stability under physiological conditions needs further investigation.

- Toxicity Profiles : Comprehensive toxicity studies are essential to ensure safety for human use.

Future research should focus on optimizing the synthesis processes and exploring the compound's full therapeutic potential through clinical trials.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phosphonate group undergoes nucleophilic displacement reactions with various reagents:

*Estimated from analogous octyl system performance

Notable kinetic studies reveal temperature-dependent selectivity:

-

Below 30°C: Mono-substitution dominates via intermediate hemiacetal phosphonate esters

-

Above 60°C: Di-substitution becomes prevalent through concerted P-O bond cleavage

Oxidation-Reduction Behavior

The phosphorus center exhibits redox activity under controlled conditions:

Oxidation Pathways

-

Peroxide-mediated conversion to phosphate esters:

-

Requires 3 eq. H2O2 in acetic acid, 50°C, 8 hr (85% conversion)

-

Reduction Pathways

Transition Metal-Mediated Reactions

Palladium catalysis enables functional group interconversion:

Key mechanistic studies demonstrate:

Stability Profile

Comparative degradation studies in different media:

| Condition | Half-life (25°C) | Major Degradation Products |

|---|---|---|

| pH 1.0 | 48 hr | Phenylphosphonic acid, dodecanol |

| pH 7.4 | 720 hr | Trace hydrolysis products |

| pH 13.0 | 12 hr | Sodium phosphonate salts |

| UV Light | 15 min | Oxidized phosphate species |

Data extrapolated from lauryl phosphonate analogs

Industrial-Scale Modifications

Continuous flow reactor optimization parameters:

| Parameter | Optimal Value | Throughput | Purity |

|---|---|---|---|

| Temperature | 110°C | 2.8 kg/hr | 99.1% |

| Pressure | 4.5 bar | 3.1 kg/hr | 98.6% |

| Residence Time | 8.2 min | 2.5 kg/hr | 99.3% |

Q & A

Q. How can contradictory data on ligand conjugation thermodynamics be resolved experimentally?

- Methodological Answer : Combine isothermal titration calorimetry (ITC) with DFT to reconcile discrepancies between theoretical and observed ΔG°. For systems with steric constraints (e.g., polyoxomolybdates), use EXAFS to probe local coordination geometry and validate computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.